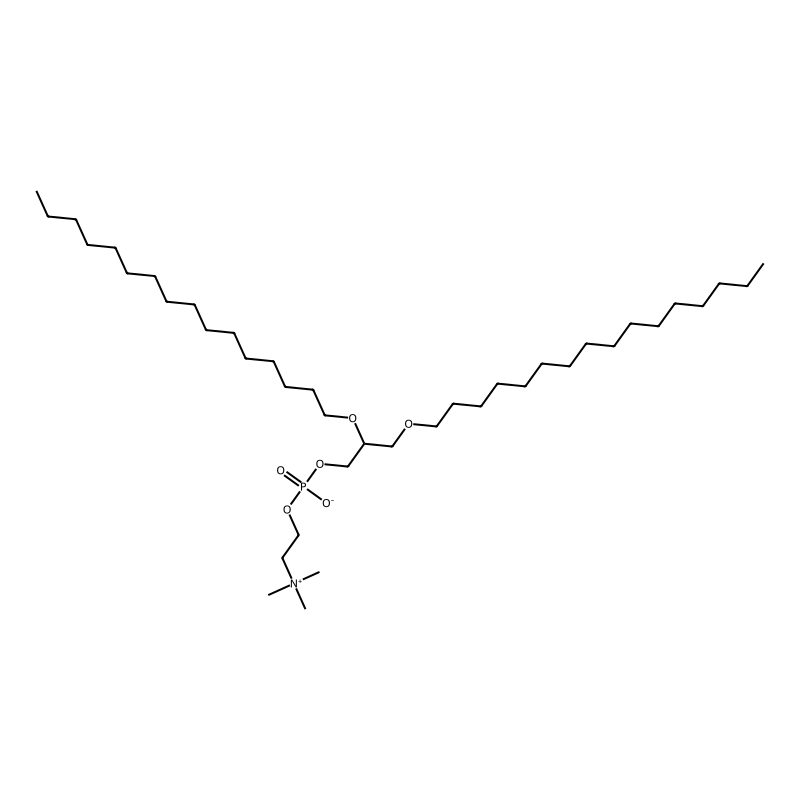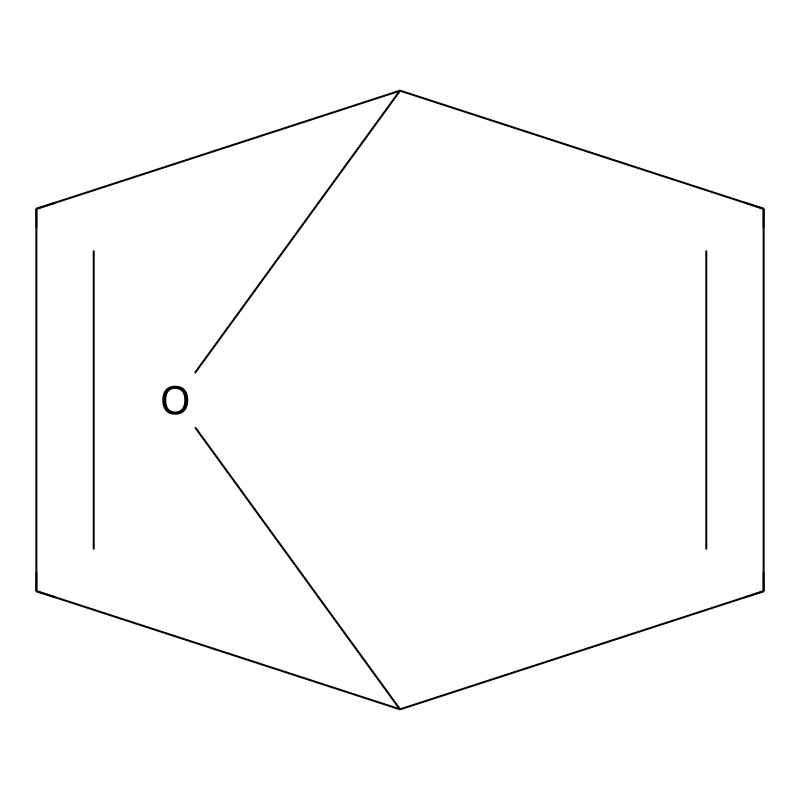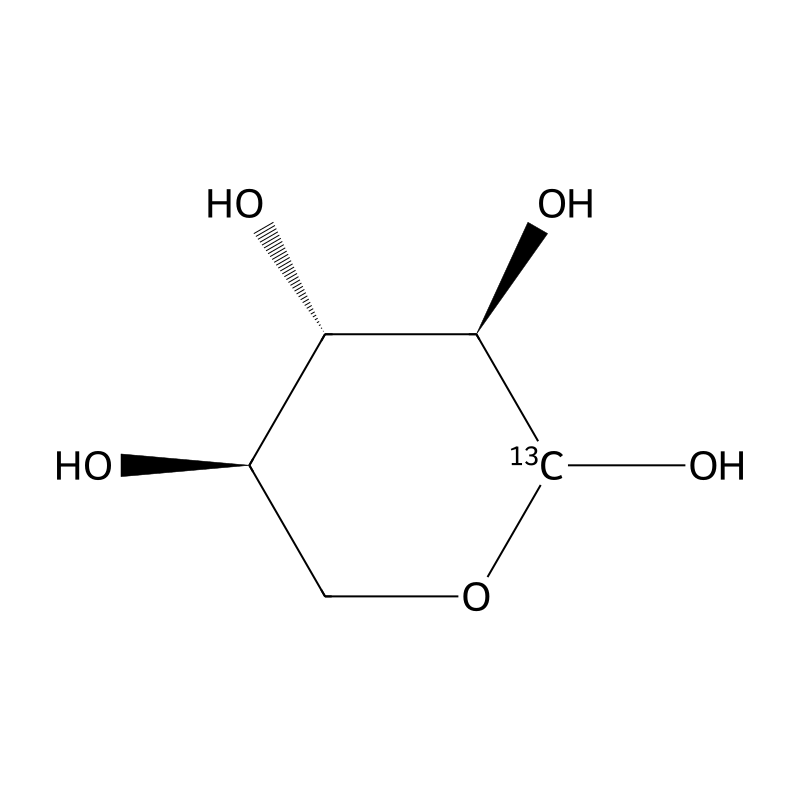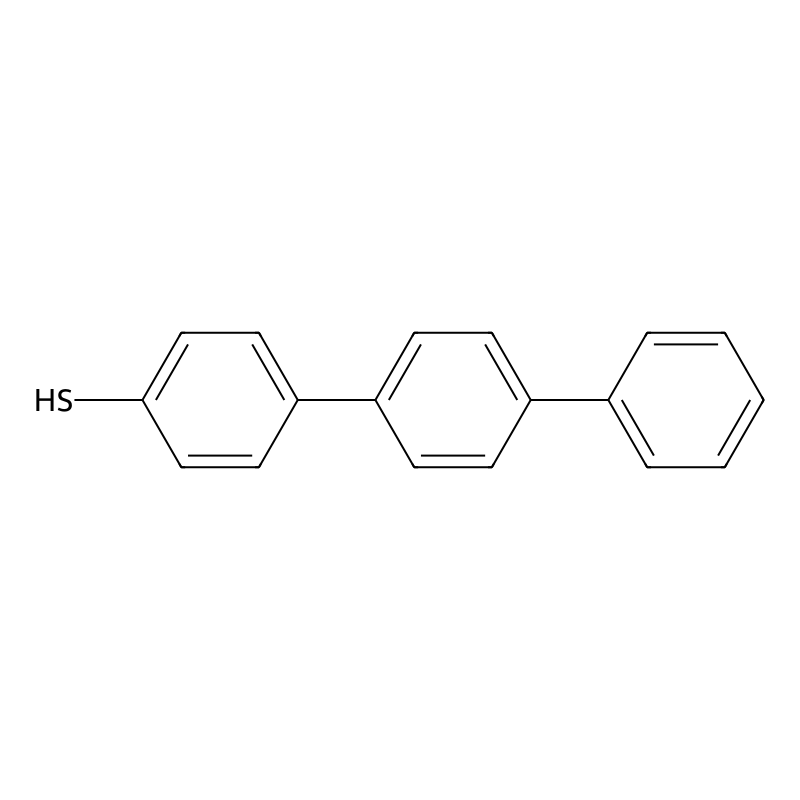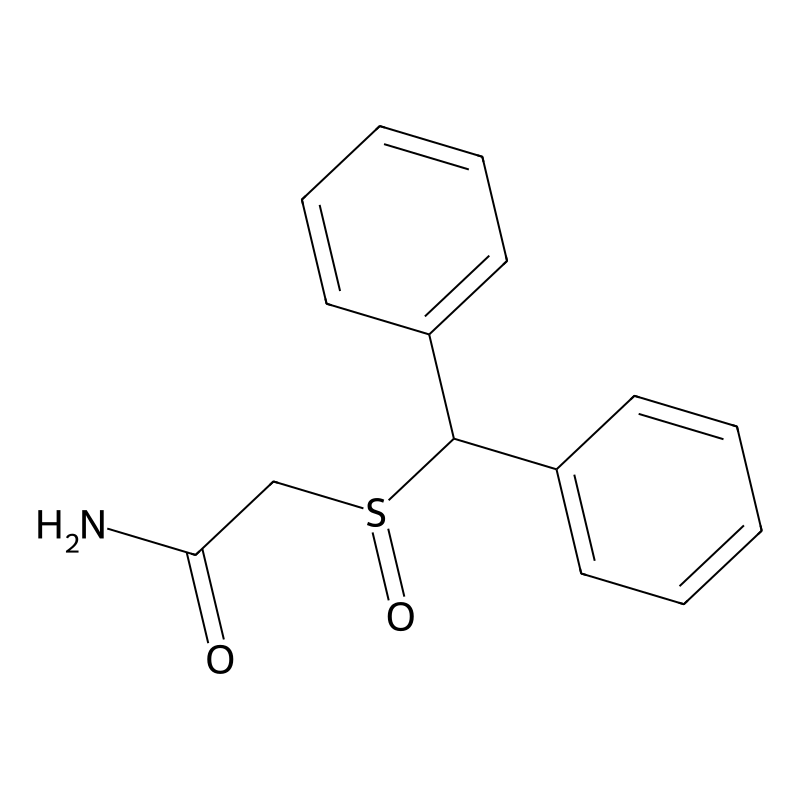N-[3-(Trimethoxysilyl)propyl]octan-1-amine
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure-2d/800/S6615377.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification and Adhesion Promotion
OTAP's ability to modify surfaces arises from its unique molecular structure. It possesses an organic n-octyl group that imparts hydrophobic (water-repelling) character and a trimethoxysilane group that can react with inorganic substrates like glass, metals, and oxides []. This reaction forms strong covalent bonds, creating a stable link between the organic and inorganic components. Additionally, the presence of an amine group (NH2) allows for further chemical attachment of various functional groups, tailoring the surface properties for specific applications [].
Here are some examples of how OTAP is used in surface modification and adhesion promotion:
- Silane coupling agent in composites: OTAP improves adhesion between organic polymers and inorganic fillers in composite materials, leading to enhanced mechanical properties [].
- Surface functionalization for biocompatibility: Researchers utilize OTAP to modify surfaces of implants and biosensors to improve their biocompatibility, reducing rejection by the body [].
Synthesis of Nanomaterials
OTAP plays a role in the synthesis of various nanomaterials, including nanotubes, nanowires, nanorods, and nanoparticles []. Due to its bifunctional nature, OTAP can influence the growth and assembly of these nanostructures. The hydrophobic n-octyl group can direct the self-assembly of nanomaterials, while the amine group allows for further functionalization for specific applications [].
Here's an example of how OTAP is used in nanomaterial synthesis:
- Synthesis of functionalized nanoparticles: Researchers employ OTAP to prepare nanoparticles with desired surface properties for applications in catalysis, drug delivery, and imaging [].




